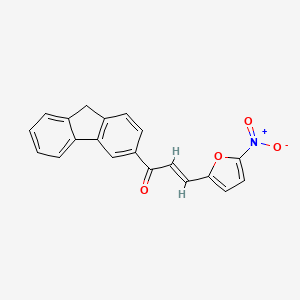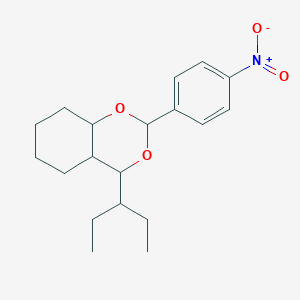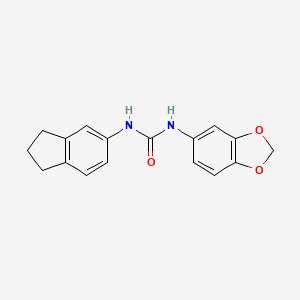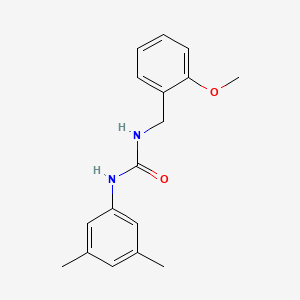![molecular formula C22H24N6 B5300731 (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine](/img/structure/B5300731.png)
(4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine, also known as PMA, is a chemical compound that has been studied extensively for its potential use in scientific research. PMA is a derivative of phthalazine, a heterocyclic compound that has been used in the synthesis of various drugs and bioactive molecules.
Mecanismo De Acción
The mechanism of action of (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine involves its binding to metal ions such as copper and iron. This binding results in a change in the fluorescence of (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine, allowing for the detection of these metal ions. Additionally, (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine has been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
(4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine has been shown to have minimal toxicity in vitro and in vivo studies. However, its long-term effects on human health are not yet fully understood. (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine has been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of enzymes involved in cell proliferation. (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine has also been shown to have potential anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine has several advantages for use in lab experiments. It is easy to synthesize and has a high purity and yield. Additionally, (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine has a high binding affinity for metal ions, making it a useful tool for the detection of these ions in biological samples. However, (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine has limitations as well. Its long-term effects on human health are not yet fully understood, and its potential toxicity must be carefully considered when using it in lab experiments.
Direcciones Futuras
There are several future directions for the use of (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine in scientific research. One potential direction is the development of new drugs and bioactive molecules based on the structure of (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine. Additionally, (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine could be further studied for its potential use in the treatment of inflammatory diseases. Finally, (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine could be used in the development of new diagnostic tools for the detection of metal ions in biological samples.
Conclusion:
In conclusion, (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine is a chemical compound that has been studied extensively for its potential use in scientific research. Its synthesis method has been optimized to yield high purity and yield, making it a viable option for scientific research. (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine has several potential applications, including its use as a fluorescent probe for the detection of metal ions, its potential anti-cancer properties, and its potential use in the development of new drugs and bioactive molecules. However, its potential toxicity must be carefully considered when using it in lab experiments, and its long-term effects on human health are not yet fully understood.
Métodos De Síntesis
The synthesis of (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine involves the reaction of 4-methylphthalhydrazide with 4-bromo-1-butanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-methylphthalic anhydride to form the final product, (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine. The synthesis of (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine has been optimized to yield high purity and yield, making it a viable option for scientific research.
Aplicaciones Científicas De Investigación
(4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine has been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and iron. (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine has a high binding affinity for these metal ions, which allows for their detection in biological samples. Additionally, (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine has been shown to have potential anti-cancer properties, making it a promising candidate for cancer research. (4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine has also been studied for its potential use in the development of new drugs and bioactive molecules.
Propiedades
IUPAC Name |
N,N'-bis(4-methylphthalazin-1-yl)butane-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6/c1-15-17-9-3-5-11-19(17)21(27-25-15)23-13-7-8-14-24-22-20-12-6-4-10-18(20)16(2)26-28-22/h3-6,9-12H,7-8,13-14H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSFNLRXBWNKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NCCCCNC3=NN=C(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(4-methylphthalazin-1-yl)butane-1,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5300654.png)


![N'-(3-bromobenzylidene)-1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B5300673.png)

![N-(4-ethoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5300683.png)
![[4-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)phenyl]methanol](/img/structure/B5300688.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-1,4-diazepan-5-one](/img/structure/B5300698.png)
![2-[5-{[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5300707.png)
![1-ethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B5300715.png)

![isopropyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5300729.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-bromo-4-nitrophenyl)acrylamide](/img/structure/B5300742.png)